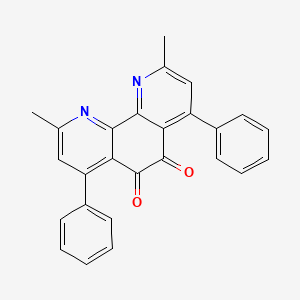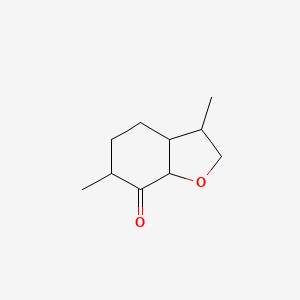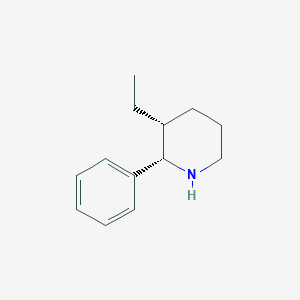
(2S,3R)-3-ethyl-2-phenylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-3-ethyl-2-phenylpiperidine is a chiral compound with significant importance in organic chemistry. It features a piperidine ring substituted with an ethyl group at the 3-position and a phenyl group at the 2-position. The stereochemistry of this compound is defined by the (2S,3R) configuration, indicating the specific spatial arrangement of its substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-ethyl-2-phenylpiperidine typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the asymmetric hydrogenation of suitable precursors using chiral catalysts. For example, the hydrogenation of 2-phenyl-3-ethylpyridine can be performed using a chiral rhodium catalyst under mild conditions to yield the desired product with high enantiomeric purity .
Industrial Production Methods
Industrial production of this compound often employs large-scale asymmetric synthesis techniques. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent production. The use of biocatalysts, such as engineered enzymes, is also explored to achieve environmentally friendly and cost-effective synthesis .
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R)-3-ethyl-2-phenylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas and palladium on carbon (Pd/C) to yield the corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be synthesized using reagents like sodium iodide in acetone
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium iodide (NaI), acetone
Major Products
The major products formed from these reactions include ketones, carboxylic acids, amines, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(2S,3R)-3-ethyl-2-phenylpiperidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral ligands used in asymmetric catalysis.
Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical intermediate for the development of drugs targeting neurological disorders.
Mecanismo De Acción
The mechanism of action of (2S,3R)-3-ethyl-2-phenylpiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. It can modulate the activity of target proteins by either inhibiting or activating their function, depending on the context of its application .
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3R)-3-methylglutamate
- (2S,3R)-3-hydroxypipecolic acid
- (2S,3R)-2-chloro-3-hydroxy ester
Uniqueness
(2S,3R)-3-ethyl-2-phenylpiperidine is unique due to its specific stereochemistry and the presence of both ethyl and phenyl substituents on the piperidine ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
917977-30-1 |
|---|---|
Fórmula molecular |
C13H19N |
Peso molecular |
189.30 g/mol |
Nombre IUPAC |
(2S,3R)-3-ethyl-2-phenylpiperidine |
InChI |
InChI=1S/C13H19N/c1-2-11-9-6-10-14-13(11)12-7-4-3-5-8-12/h3-5,7-8,11,13-14H,2,6,9-10H2,1H3/t11-,13+/m1/s1 |
Clave InChI |
MOIFXTHBBMSSLU-YPMHNXCESA-N |
SMILES isomérico |
CC[C@@H]1CCCN[C@@H]1C2=CC=CC=C2 |
SMILES canónico |
CCC1CCCNC1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[([1,1'-Biphenyl]-3-yl)ethynyl]pyridine](/img/structure/B14198849.png)
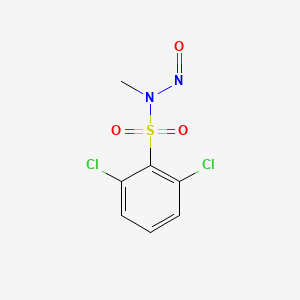
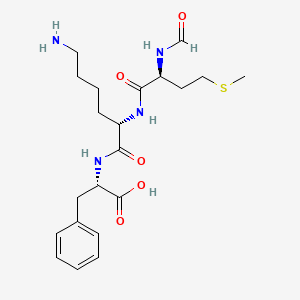
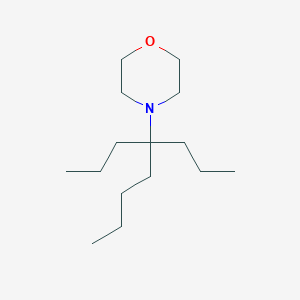
![N-[2-Anilino-5-(trifluoromethyl)phenyl]-4-iodobenzamide](/img/structure/B14198875.png)
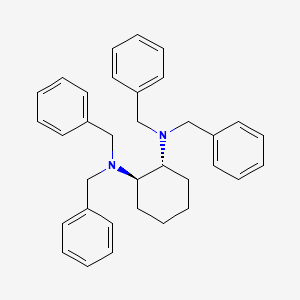
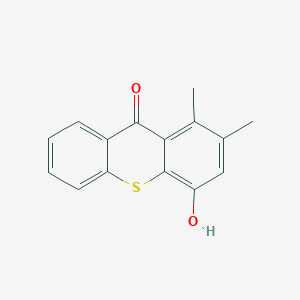
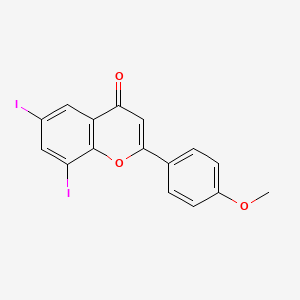
![4-[([1,1'-Biphenyl]-3-yl)ethynyl]pyridine](/img/structure/B14198910.png)
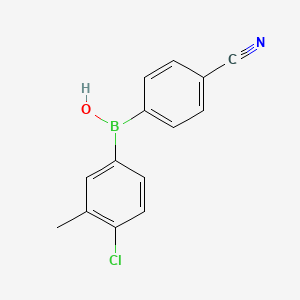

![3-Ethenylidene-2-[(2-iodophenyl)methyl]-5-phenyloxolane](/img/structure/B14198933.png)
